tert-Butyl (2-bromo-4-methylbenzyl)(cyclopropyl)carbamate
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Overview
Description
Tert-Butyl (2-bromo-4-methylbenzyl)(cyclopropyl)carbamate: is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a bromo-substituted benzyl group, and a cyclopropylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-bromo-4-methylbenzyl)(cyclopropyl)carbamate typically involves multiple steps, starting with the bromination of 4-methylbenzyl alcohol to form 2-bromo-4-methylbenzyl chloride. This intermediate is then reacted with cyclopropylamine under controlled conditions to form the cyclopropylcarbamate derivative. Finally, the tert-butyl group is introduced through a tert-butylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzyl group can be oxidized to form benzoic acid derivatives.
Reduction: : The bromo group can be reduced to form a corresponding bromoalkane.
Substitution: : The bromo group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as sodium azide (NaN₃) and iodide ions (I⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Bromoalkanes.
Substitution: : Various substituted benzyl derivatives.
Scientific Research Applications
Tert-Butyl (2-bromo-4-methylbenzyl)(cyclopropyl)carbamate: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : The compound may serve as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: : It can be utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which tert-Butyl (2-bromo-4-methylbenzyl)(cyclopropyl)carbamate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Tert-Butyl (2-bromo-4-methylbenzyl)(cyclopropyl)carbamate: can be compared to other similar compounds, such as:
Benzyl bromides: : These compounds share the benzyl bromide moiety but differ in their substituents and functional groups.
Cyclopropylcarbamates: : These compounds have similar carbamate groups but differ in their aromatic and alkyl substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[(2-bromo-4-methylphenyl)methyl]-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-11-5-6-12(14(17)9-11)10-18(13-7-8-13)15(19)20-16(2,3)4/h5-6,9,13H,7-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCBPLADBWZJCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C2CC2)C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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